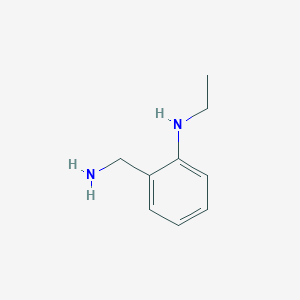
2-(aminomethyl)-N-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-N-ethylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-N-ethylaniline typically involves the reaction of aniline with formaldehyde and ethylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid as a catalyst, which facilitates the formation of the aminomethyl group on the aniline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2-(Aminomethyl)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as corrosion inhibitors and surfactants.
作用機序
The mechanism of action of 2-(aminomethyl)-N-ethylaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis.
類似化合物との比較
2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.
N-ethyl-2-aminobenzylamine: Similar structure but with a different substitution pattern on the aniline ring.
2-(Aminomethyl)phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness: 2-(Aminomethyl)-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
2-(aminomethyl)-N-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2,7,10H2,1H3 |
InChIキー |
HOHDYZFUHAZLIT-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


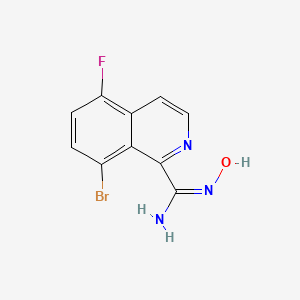
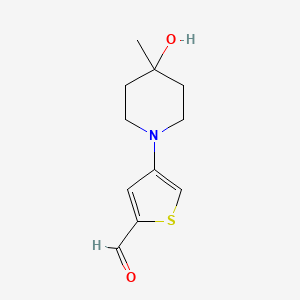
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
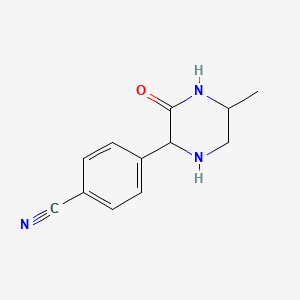

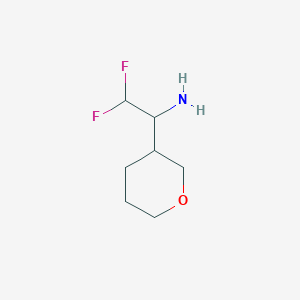

![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
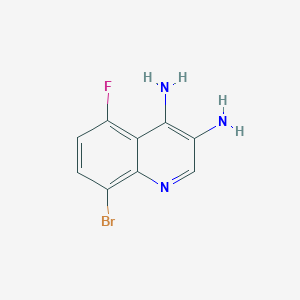
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
